3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with 4-methylquinoline in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.
Scientific Research Applications
3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used in the preparation of various organic compounds.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
Uniqueness
3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61304-73-2 |
---|---|
Molecular Formula |
C17H12Cl3NO |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
3-chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H12Cl3NO/c1-10-12-4-2-3-5-15(12)21(17(22)16(10)20)9-11-6-7-13(18)14(19)8-11/h2-8H,9H2,1H3 |
InChI Key |
SFLPYAHFTFMDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC=CC=C12)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.